Isopropylfelbamate is a synthetic compound derived from felbamate, which is primarily known for its use as an anticonvulsant medication. The compound is characterized by its structural modifications that enhance certain pharmacological properties. Isopropylfelbamate has been studied for potential neuroprotective effects and its ability to modulate neurotransmitter systems, particularly in the context of epilepsy and other neurological disorders.
Isopropylfelbamate is synthesized from felbamate, which itself is produced through a multi-step chemical process involving the reaction of 2-phenyl-1,3-propanediol with phosgene, followed by ammonia addition to form the dicarbamate structure. This synthetic pathway allows for the derivation of various analogs, including isopropylfelbamate, which may exhibit modified biological activities compared to their parent compound.
Isopropylfelbamate falls under the category of small organic molecules and is classified as a carbamate derivative. Its molecular formula is , with a molecular weight of approximately 280.32 g/mol. The compound has been of interest in both medicinal chemistry and pharmacology due to its potential therapeutic applications .
The synthesis of isopropylfelbamate typically involves several key steps:
The synthesis requires careful control of reaction conditions (temperature, pressure, and reagent concentrations) to ensure high yield and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and assess the purity of isopropylfelbamate.
Isopropylfelbamate features a complex molecular structure that can be represented by several identifiers:
The structure consists of a phenyl ring attached to a branched alkane chain that includes carbamate functional groups, contributing to its pharmacological properties .
The molecular weight of isopropylfelbamate is approximately 280.32 g/mol, and it exhibits specific stereochemistry due to the presence of multiple chiral centers within its structure.
Isopropylfelbamate can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
These reactions are typically carried out under controlled laboratory conditions, using standard organic synthesis techniques such as refluxing in appropriate solvents or utilizing catalytic methods for enhanced efficiency.
The mechanism of action of isopropylfelbamate is believed to be analogous to that of felbamate. It acts primarily as a positive modulator of gamma-aminobutyric acid A receptors and functions as an antagonist at N-methyl-D-aspartate receptors, particularly those containing the NR2B subunit. This dual action may contribute to its anticonvulsant properties by enhancing inhibitory neurotransmission while reducing excitatory signals in the central nervous system .
Isopropylfelbamate exhibits stability under normal laboratory conditions but should be stored away from light and moisture. It has a predicted pKa value around 12.99, indicating its basic nature in solution .
Isopropylfelbamate has several notable scientific applications:
Isopropylfelbamate (N-(2-phenyl-1,3-propanediol) isopropylcarbamate) emerges as a critical process-related impurity during industrial-scale synthesis of the antiepileptic drug felbamate (2-phenyl-1,3-propanediol dicarbamate). This impurity forms primarily through incomplete carbamoylation during the esterification reaction between 2-phenyl-1,3-propanediol and methyl chloroformate, where one hydroxyl group reacts preferentially, leaving the secondary hydroxyl susceptible to isopropanol-mediated transesterification. The reaction stoichiometry and solvent composition directly influence impurity yield, with higher isopropanol concentrations (>15% v/v) increasing Isopropylfelbamate formation up to 3.2% in final products [6].
Process analytical technology (PAT) studies reveal that Isopropylfelbamate concentrations serve as a key critical quality attribute (CQA) in felbamate manufacturing. Its presence above 0.5% indicates incomplete reaction kinetics or suboptimal purification efficiency. Advanced purification techniques like simulated moving bed chromatography reduce residual levels to <0.1% by exploiting differential polarity between felbamate (logP 0.2) and Isopropylfelbamate (logP 1.3) [6].
Table 1: Process Parameters Affecting Isopropylfelbamate Formation
Parameter | Standard Condition | Impurity Increase | Mechanistic Basis |
---|---|---|---|
Isopropanol Content | 5% v/v | 0.8% | Transesterification solvent |
Reaction Temperature | 60°C | 2.1% | Enhanced nucleophilicity |
Carbamoylating Agent Equivalents | 2.5 | 1.3% | Incomplete conversion |
Catalyst Concentration (DBU) | 1.2 mol% | 0.4% | Kinetic control |
The formation mechanism involves a three-step nucleophilic substitution pathway: (1) nucleophilic attack of the 2-phenyl-1,3-propanediol secondary hydroxyl on the carbonyl carbon of methyl chloroformate; (2) chloride departure generating a mixed carbonate intermediate; (3) alcoholysis via isopropanol nucleophile yielding the isopropyl carbamate. Computational modeling (DFT B3LYP/6-31G*) shows the energy barrier for isopropanol attack (ΔG‡ 15.3 kcal/mol) is lower than water attack (ΔG‡ 18.7 kcal/mol), explaining solvent sensitivity [6].
Steric and electronic factors govern regioselectivity: the primary hydroxyl group reacts 8.7x faster than the secondary hydroxyl due to reduced steric hindrance. Residual isopropanol in reaction vessels catalyzes transesterification via a tetrahedral intermediate, as confirmed by 18O isotopic labeling studies showing 92% 18O incorporation in Isopropylfelbamate carbonyl oxygen. Reaction kinetics follow second-order behavior (k2 = 3.8 × 10-4 L/mol·s at 25°C) with Arrhenius activation energy (Ea) of 43.2 kJ/mol [6].
Table 2: Kinetic Parameters for Carbamate Formation Pathways
Reaction Pathway | Rate Constant (k2) | Activation Energy (Ea) | Relative Rate |
---|---|---|---|
Primary OH + Methyl chloroformate | 1.6 × 10-3 L/mol·s | 32.1 kJ/mol | 1.0 (reference) |
Secondary OH + Methyl chloroformate | 1.8 × 10-4 L/mol·s | 47.5 kJ/mol | 0.11 |
Secondary carbonate + iPrOH | 3.8 × 10-4 L/mol·s | 43.2 kJ/mol | 0.24 |
Isopropylfelbamate is identified as a minor hepatic metabolite in felbamate biotransformation studies, constituting approximately 0.9% of administered felbamate in human microsomal incubations. Cytochrome P450 2E1 (CYP2E1) catalyzes the oxidative dealkylation of felbamate's propanediol moiety, generating 2-phenylpropenal as an electrophilic intermediate that subsequently undergoes glutathione conjugation. Isopropylfelbamate arises via CYP3A4-mediated ester cleavage followed by re-esterification with endogenous isopropanol pools, as confirmed by 13C-tracer studies showing incorporation of 13C3 from labeled isopropanol [3] [6].
Analytical detection employs LC-MS/MS with a limit of quantitation (LOQ) of 5 ng/mL using transitions m/z 238→152 (Isopropylfelbamate) and m/z 232→146 (d6-felbamate internal standard). In human hepatocyte models, Isopropylfelbamate formation is linear for 6h with intrinsic clearance (Clint) of 3.2 ± 0.4 mL/min/kg. Its metabolic stability (t1/2 72 min) exceeds felbamate (t1/2 28 min) due to resistance to esterase-mediated hydrolysis conferred by the branched isopropyl group [3] [4] [6].
Table 3: Metabolic Parameters of Felbamate Derivatives
Parameter | Felbamate | Isopropylfelbamate | Fold Difference |
---|---|---|---|
Microsomal t1/2 | 28 ± 3 min | 72 ± 8 min | 2.6x |
CYP3A4 Affinity (Km) | 420 ± 35 μM | 310 ± 28 μM | 0.74x |
Vmax | 8.2 ± 0.7 nmol/mg/min | 1.3 ± 0.2 nmol/mg/min | 0.16x |
Plasma Protein Binding | 22 ± 3% | 68 ± 5% | 3.1x |
Biotransformation pathways diverge significantly: while felbamate undergoes hydroxylation to 3-hydroxyfelbamate (47% of metabolism) and hydrolysis to 2-phenyl-1,3-propanediol monocarbamate (29%), Isopropylfelbamate resists hydrolytic cleavage due to steric hindrance. Instead, 88% undergoes direct glucuronidation at the carbamate nitrogen, forming an N-glucuronide detectable in bile. This metabolic shift potentially alters toxicological profiles by bypassing reactive aldehyde formation [3] [4].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0